molecular formula C20H25N5OS B2646733 (1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170516-24-1

(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2646733
CAS No.: 1170516-24-1
M. Wt: 383.51
InChI Key: JBWZUJBLGOXJEG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Pyrazole and isoxazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were tested against a variety of pathogens, demonstrating their potential as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).

Pain Management

  • A series of pyrazoles, including those similar in structure to the requested compound, led to the identification of a clinical candidate for the treatment of pain due to its σ1 receptor antagonistic properties. The compound showed excellent solubility and pharmacokinetic profile, making it a promising candidate for further development in pain management (Díaz et al., 2020).

Anticancer Activity

  • Novel thiazole compounds, including pyrazole derivatives, have been synthesized and tested for their anticancer activity against breast cancer cells. One of the synthesized compounds showed activity comparable to Paclitaxel, a widely used chemotherapeutic agent, highlighting the potential of these molecules in cancer therapy (Sonar et al., 2020).

Antituberculosis Activity

  • Benzofuran and benzo[d]isothiazole derivatives, which share some structural features with the requested compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds emerged as a promising inhibitor, demonstrating the potential of these molecular scaffolds in combating tuberculosis (Reddy et al., 2014).

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-4-25-16(8-9-21-25)19(26)23-10-12-24(13-11-23)20-22-18-15(14(2)3)6-5-7-17(18)27-20/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZUJBLGOXJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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